N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-12-11-19-9-7-14(8-10-19)18-17(20)13-23-16-6-4-3-5-15(16)22-2/h3-6,14H,7-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMDBDVFLBAZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor with a methoxyethyl group under controlled conditions.
Introduction of the Acetamide Moiety: The acetamide group is introduced through a reaction with acetic anhydride or a similar reagent.
Attachment of the Methoxyphenoxy Group: The final step involves the coupling of the methoxyphenoxy group to the acetamide-substituted piperidine ring using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Fentanyl Family
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Molecular Formula : C₂₂H₂₈N₂O₂
- Molecular Weight : 352.5 g/mol
- Key Features :
- Piperidine substituted with a phenylethyl group (enhances μ-opioid receptor binding).
- Methoxyacetamide linked to a phenyl group.
- Pharmacology : A potent synthetic opioid agonist with high affinity for μ-opioid receptors. Detected in forensic analyses due to illicit use .
- Regulatory Status : Controlled under international drug conventions .
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Molecular Formula : C₂₂H₂₇FN₂O₂
- Molecular Weight : 370.47 g/mol (base), 388.9 g/mol (HCl salt)
- Key Features :
- 2-Fluorophenyl group enhances receptor binding specificity.
- Phenylethyl substituent on piperidine.
- Pharmacology : Higher potency than fentanyl due to fluorination, which improves lipid membrane penetration. Associated with overdose cases in forensic reports .
Comparison with Target Compound :
- Structural Differences : The target compound replaces the phenylethyl group (common in fentanyl analogs) with a 2-methoxyethyl group and lacks fluorination on the aromatic ring.
Thiadiazole Derivatives ()
Compounds such as 5k (2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) and 5m (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide) share the 2-methoxyphenoxyacetamide moiety but incorporate a thiadiazole ring instead of piperidine.
| Compound ID | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5k | Methylthio | 135–136 | 72 |
| 5m | Benzylthio | 135–136 | 85 |
Key Differences :
- Pharmacological Profile : Thiadiazole derivatives are less likely to exhibit opioid activity and may target other receptors (e.g., antimicrobial or anticancer targets).
- Synthetic Accessibility : Higher yields (e.g., 85% for 5m) suggest efficient synthesis routes for thiadiazole analogs compared to piperidine-based compounds .
Piperidine-Based Acetamides with Varied Substituents
2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)-2-[(2-methylphenyl)formamido]acetamide ()
- Molecular Formula : C₂₅H₃₀FN₃O₄
- Key Features :
- Fluorobenzoyl and 2-methylphenyl groups enhance steric bulk.
- 2-Methoxyethyl chain improves solubility.
- Applications : Investigated in preclinical studies for CNS disorders due to dual targeting (opioid and possibly NMDA receptors) .
AG023PSY (2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide)
Comparison with Target Compound :
- The target compound’s 2-methoxyethyl group may reduce toxicity compared to AG023PSY’s ethylphenoxy group, but this requires empirical validation.
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.4 g/mol. The compound features a piperidine ring, methoxy groups, and an acetamide moiety, which contribute to its unique chemical properties and biological interactions .
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit significant pharmacological effects. For instance, derivatives of piperidine have been shown to influence central nervous system (CNS) activities, potentially acting as analgesics or anxiolytics. The presence of methoxy groups may enhance lipophilicity, facilitating better blood-brain barrier penetration and improving bioavailability.
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have demonstrated promising results in preclinical trials:
- CNS Activity : A study on similar piperidine derivatives indicated their efficacy in reducing anxiety-like behaviors in rodent models, suggesting that this compound may have anxiolytic properties.
- Antidepressant Effects : Another investigation into piperidine-based compounds revealed potential antidepressant effects through serotonin receptor modulation.
Synthesis
The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:
- Formation of the Piperidine Intermediate : Reaction of 4-piperidone with 2-methoxyethylamine.
- Acetamide Formation : Subsequent reaction with 2-(2-methoxyphenoxy)acetic acid chloride under controlled conditions.
These methods highlight the importance of optimizing reaction conditions (temperature, solvent choice) to enhance yield and purity .
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(piperidin-4-yl)pyridine-2-carboxamide | Lacks methoxyethyl group | Varies; potential CNS activity |
| 2,4-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | Contains benzamide group | Potential analgesic effects |
| N-[1-(2-hydroxyethyl)piperidin-4-yl]benzamide | Hydroxyethyl group instead of methoxyethyl | Different pharmacological profile |
The unique combination of methoxy groups and the piperidine ring in this compound distinguishes it from these analogs, potentially leading to unique biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
